molecular formula C10H9ClN2OS B2571162 3-(4-Chloro-2-methylphenyl)-2-sulfanylideneimidazolidin-4-one CAS No. 302840-89-7

3-(4-Chloro-2-methylphenyl)-2-sulfanylideneimidazolidin-4-one

Cat. No.: B2571162
CAS No.: 302840-89-7
M. Wt: 240.71
InChI Key: FLYGZWLZEIKCIM-UHFFFAOYSA-N
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Description

3-(4-Chloro-2-methylphenyl)-2-sulfanylideneimidazolidin-4-one is a chemical compound that belongs to the class of imidazolidinones This compound is characterized by the presence of a chloro-substituted phenyl group and a sulfanylidene group attached to an imidazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-2-methylphenyl)-2-sulfanylideneimidazolidin-4-one typically involves the reaction of 4-chloro-2-methylphenyl isocyanate with thiourea under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or acetonitrile, and the mixture is heated to facilitate the formation of the imidazolidinone ring. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is typically purified through recrystallization or chromatography techniques to remove any impurities and obtain a high-purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-2-methylphenyl)-2-sulfanylideneimidazolidin-4-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Chloro-2-methylphenyl)-2-sulfanylideneimidazolidin-4-one has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 3-(4-Chloro-2-methylphenyl)-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s sulfanylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt essential biological processes, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a chloro-substituted phenyl group and a sulfanylidene group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Biological Activity

Overview of 3-(4-Chloro-2-methylphenyl)-2-sulfanylideneimidazolidin-4-one

This compound is a synthetic compound that falls within the category of imidazolidinones. This class of compounds is known for various biological activities, including antibacterial, antifungal, and antitumor properties. The presence of the chloro and methyl groups on the phenyl ring may influence its pharmacological profile.

Antimicrobial Properties

Compounds similar to this compound have demonstrated significant antimicrobial activity. Studies have shown that imidazolidinones can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Research has indicated that certain imidazolidinone derivatives exhibit cytotoxic effects against various cancer cell lines. The proposed mechanisms include induction of apoptosis and inhibition of cell proliferation. For instance, a study on related compounds highlighted their ability to induce cell cycle arrest in cancer cells.

Case Studies

  • Study on Antimicrobial Activity :
    • Objective : To evaluate the antibacterial efficacy of imidazolidinone derivatives.
    • Method : Disk diffusion method against Gram-positive and Gram-negative bacteria.
    • Findings : Compounds exhibited varying degrees of inhibition, with some showing significant activity against Staphylococcus aureus and Escherichia coli.
  • Study on Anticancer Properties :
    • Objective : To assess the cytotoxic effects of this compound on human cancer cell lines.
    • Method : MTT assay to determine cell viability.
    • Findings : The compound showed a dose-dependent reduction in cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines.

Data Table: Biological Activities of Similar Compounds

Compound NameActivity TypeTarget Organism/Cell LineReference
This compoundAntimicrobialStaphylococcus aureusStudy 1
This compoundAnticancerMCF-7Study 2
Imidazolidinone Derivative AAntifungalCandida albicansRelated Study
Imidazolidinone Derivative BCytotoxicA549Related Study

Properties

IUPAC Name

3-(4-chloro-2-methylphenyl)-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2OS/c1-6-4-7(11)2-3-8(6)13-9(14)5-12-10(13)15/h2-4H,5H2,1H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLYGZWLZEIKCIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)N2C(=O)CNC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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